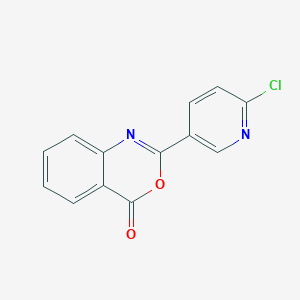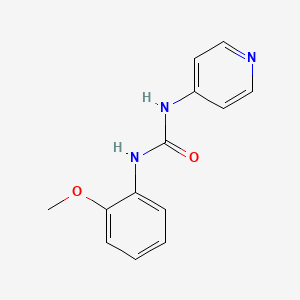
2-Ethylideneundec-10-en-1-al
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Undecenal, 2-ethylidene- is an organic compound with the molecular formula C13H22O . It consists of 13 carbon atoms, 22 hydrogen atoms, and one oxygen atom . This compound is known for its unique structure, which includes an ethylidene group attached to the undecenal chain. It is used in various chemical and industrial applications due to its reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
10-Undecenal, 2-ethylidene- can be synthesized through several methods. One common approach involves the reaction of undecylenic acid with ethylidene compounds under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, 10-Undecenal, 2-ethylidene- is produced using large-scale chemical reactors. The process involves the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified using techniques like distillation and chromatography to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
10-Undecenal, 2-ethylidene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
10-Undecenal, 2-ethylidene- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 10-Undecenal, 2-ethylidene- involves its interaction with various molecular targets. The ethylidene group can participate in electrophilic and nucleophilic reactions, making it a versatile intermediate in chemical synthesis. The compound’s reactivity is influenced by the presence of the aldehyde group, which can undergo further transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-Undecenal: Similar structure but lacks the ethylidene group.
2-Ethylidene-1-decanal: Similar structure with a different chain length.
Undecylenic acid: A related compound with a carboxylic acid group instead of an aldehyde.
Uniqueness
10-Undecenal, 2-ethylidene- is unique due to the presence of both an ethylidene group and an aldehyde group, which confer distinct reactivity and functional properties. This makes it a valuable compound in various chemical and industrial applications .
Eigenschaften
CAS-Nummer |
72894-14-5 |
|---|---|
Molekularformel |
C13H22O |
Molekulargewicht |
194.31 g/mol |
IUPAC-Name |
(2E)-2-ethylideneundec-10-enal |
InChI |
InChI=1S/C13H22O/c1-3-5-6-7-8-9-10-11-13(4-2)12-14/h3-4,12H,1,5-11H2,2H3/b13-4+ |
InChI-Schlüssel |
BGAYGLVXLJBTTR-YIXHJXPBSA-N |
Isomerische SMILES |
C/C=C(\CCCCCCCC=C)/C=O |
Kanonische SMILES |
CC=C(CCCCCCCC=C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



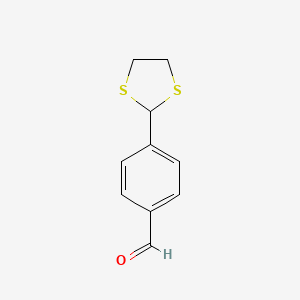
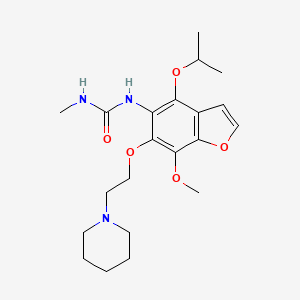
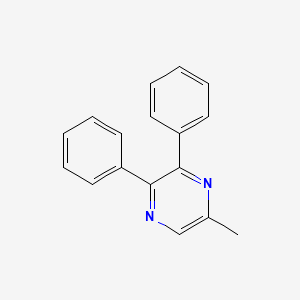
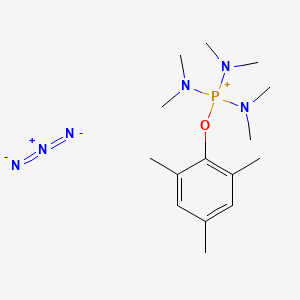
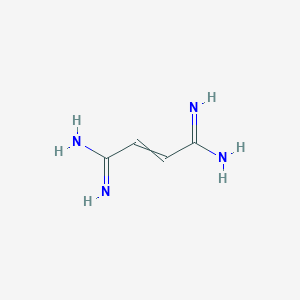
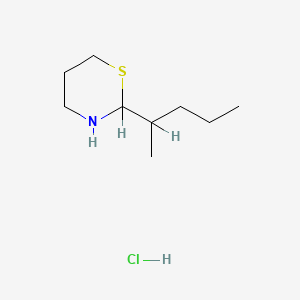
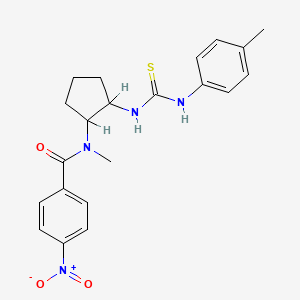
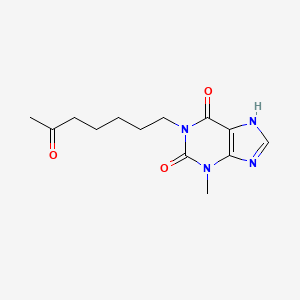

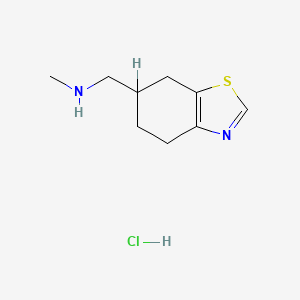
![4,8-Dimethyl-2-[(trimethylsilyl)oxy]nona-3,7-dienenitrile](/img/structure/B14451598.png)
